1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene
Description
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a nitro group at position 3, and a cyclopropylmethoxy substituent at position 2. Its structure combines electron-withdrawing (nitro, bromine) and electron-donating (cyclopropylmethoxy) groups, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H10BrNO3/c11-8-2-1-3-9(12(13)14)10(8)15-6-7-4-5-7/h1-3,7H,4-6H2 |
InChI Key |
LTFYDAQMCOYFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene typically involves multiple steps. One common method is the bromination of 2-(cyclopropylmethoxy)-3-nitrobenzene. This process involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 1-Amino-2-(cyclopropylmethoxy)-3-nitrobenzene.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and cyclopropylmethoxy group may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with structurally related nitroaromatics (Table 1):
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Substituent Position and Reactivity: The cyclopropylmethoxy group (OCH₂C₃H₅) at position 2 in the target compound introduces steric hindrance and electron-donating effects, contrasting with the 2-bromophenoxy group in 3d, which is bulkier and electron-withdrawing . This difference likely impacts reaction rates in SNAr or Suzuki-Miyaura couplings. The nitro group at position 3 (meta to bromine) enhances electrophilicity at position 1, facilitating substitution reactions compared to para-nitro analogs (e.g., 1-Bromo-3-methoxy-5-nitrobenzene) .
Physical Properties: The benzyloxy analog (2-(benzyloxy)-1-bromo-3-nitrobenzene) has a higher molecular weight (308.13 g/mol) due to the benzyl group but shares similar solubility profiles in organic solvents (e.g., dichloromethane, ethyl acetate) .
Key Observations :
Biological Activity
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene
- Molecular Formula : C10H10BrNO3
- CAS Number : 2921755-86-2
| Property | Value |
|---|---|
| Molecular Weight | 273.10 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of 1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is primarily attributed to its ability to interact with various biological targets. The nitro group in the structure is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is significant in the context of cancer therapeutics, where ROS can trigger apoptosis in malignant cells.
Pharmacological Effects
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene has shown promise in several pharmacological areas:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through ROS-mediated pathways.
- Antimicrobial Properties : The compound's ability to disrupt bacterial membranes has been investigated, positioning it as a potential candidate for developing new antibiotics, particularly against resistant strains.
Study 1: Antitumor Effects
In a study conducted by Umesha et al., the compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis. The study highlighted that the presence of the bromine atom enhances its cytotoxic properties compared to similar compounds lacking this substituent.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of 1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene against Gram-negative bacteria. The compound demonstrated effective bactericidal activity, suggesting its potential use in treating infections caused by resistant bacterial strains.
Table 2: Comparison with Related Compounds
| Compound | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene | High | Moderate |
| 1-Bromo-2-methoxy-3-nitrobenzene | Moderate | Low |
| Polymyxin B | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
